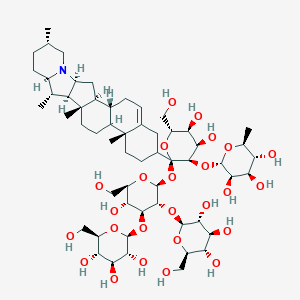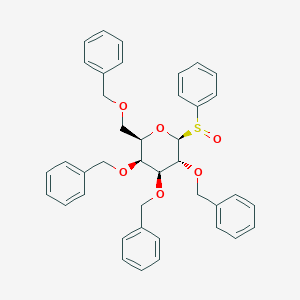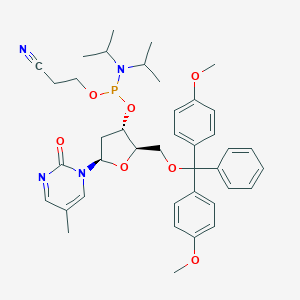
3-Iododizocilpine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iododizocilpine, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has been extensively studied due to its use in scientific research as a tool to study the role of the NMDA receptor in various physiological and pathological processes.
Wirkmechanismus
3-Iododizocilpine acts as a non-competitive antagonist of the NMDA receptor by binding to the channel pore of the receptor and blocking the flow of ions through the receptor. This results in the inhibition of NMDA receptor-mediated synaptic transmission.
Biochemische Und Physiologische Effekte
The blockade of NMDA receptor-mediated synaptic transmission by 3-Iododizocilpine has been shown to have a wide range of biochemical and physiological effects. These effects include the inhibition of long-term potentiation, the induction of long-term depression, the modulation of neurotransmitter release, and the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Iododizocilpine in scientific research has several advantages and limitations. One advantage is that it is a potent and selective antagonist of the NMDA receptor, which allows for the specific modulation of NMDA receptor-mediated synaptic transmission. One limitation is that it is a non-competitive antagonist, which means that it can only be used to study the effects of NMDA receptor blockade and not the effects of NMDA receptor activation.
Zukünftige Richtungen
There are several future directions for the use of 3-Iododizocilpine in scientific research. One direction is the development of new compounds that can selectively modulate specific subtypes of NMDA receptors. Another direction is the use of 3-Iododizocilpine in the study of the role of the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
Synthesemethoden
The synthesis of 3-Iododizocilpine is a complex process that involves several steps. The first step involves the reaction of 3,4-dihydroisoquinoline with iodine monochloride to form the corresponding iodinated derivative. This intermediate is then reacted with 2-amino-5-methylpyridine to form 3-Iododizocilpine.
Wissenschaftliche Forschungsanwendungen
3-Iododizocilpine has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. This compound has been used to study the role of the NMDA receptor in learning and memory, synaptic plasticity, pain perception, and drug addiction.
Eigenschaften
CAS-Nummer |
119508-63-3 |
|---|---|
Produktname |
3-Iododizocilpine |
Molekularformel |
C16H14IN |
Molekulargewicht |
345.19 g/mol |
IUPAC-Name |
4-(125I)iodanyl-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene |
InChI |
InChI=1S/C16H14IN/c1-16-13-5-3-2-4-12(13)15(18-16)8-10-6-7-11(17)9-14(10)16/h2-7,9,15,18H,8H2,1H3/i17-2 |
InChI-Schlüssel |
RRYINJUHCRONBF-QZIRHQCUSA-N |
Isomerische SMILES |
CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)[125I] |
SMILES |
CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)I |
Kanonische SMILES |
CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)I |
Synonyme |
3-iodo-MK-801 3-iododizocilpine 3-iododizocilpine maleate (1:1), (5S-cis)-isomer, 125I-labeled 3-iododizocilpine, (5R-cis)-isomer, 123I-labeled 3-iododizocilpine, (5S)-isomer, 123I-labeled 3-iododizocilpine, (5S)-isomer, 125I-labeled 3-iododizocilpine, (5S-cis)-isomer, 125I-labeled |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B55452.png)



![Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B55466.png)





